molecular formula C11H13FN4S B1483392 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2097986-66-6

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483392
CAS No.: 2097986-66-6
M. Wt: 252.31 g/mol
InChI Key: FGHQUAMALJXSEA-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide is a complex chemical compound with distinct properties attributed to its unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide typically involves a multi-step organic reaction process:

  • Formation of the pyrazole ring: : This often begins with the reaction of appropriate 1,3-diketones with hydrazines under controlled temperature and pH to create the pyrazole core.

  • Introduction of the thiophene group: : Through the use of a cross-coupling reaction such as the Suzuki or Stille coupling, the thiophene moiety is added to the pyrazole structure.

  • Fluoroethyl group attachment:

  • Acetimidamide formation: : The final acetimidamide group is introduced through a condensation reaction with suitable reagents such as acylating agents under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely require specialized equipment to ensure precision and safety. Automated reaction setups, advanced purification methods like chromatography, and rigorous quality control protocols would be standard to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction may target the pyrazole ring or fluoroethyl group, producing a variety of reduced intermediates.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups like the fluoroethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

  • Substitution Reagents: : Alkyl halides, thiols under basic conditions

Major Products Formed

Products of these reactions vary depending on the reagents and conditions used. Typical products include oxidized thiophene derivatives, reduced pyrazole forms, and substituted acetimidamides with varied functional groups.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, the compound's unique reactivity makes it a versatile intermediate for constructing complex molecular architectures.

Biology

In biological studies, its derivatives are investigated for potential activities against various biological targets, serving as probes in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it can be used as a precursor in the synthesis of specialized polymers or materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide exerts its effects is multifaceted. The fluoroethyl and thiophene groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets such as enzymes or receptors. These interactions often involve the formation or inhibition of specific molecular pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide stands out due to its specific substitution pattern which provides unique chemical and biological properties. Similar compounds include:

  • 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide: : Lacks the fluoro and thiophene groups, leading to different reactivity and biological profiles.

  • 2-(1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide: : Chlorine substitution alters its electronic properties compared to the fluorinated version.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4S/c12-2-3-16-6-9(5-10(13)14)11(15-16)8-1-4-17-7-8/h1,4,6-7H,2-3,5H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQUAMALJXSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2CC(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetimidamide

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